1-Pentene, 5-bromo-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentene, 5-bromo-4-methyl- is an organic compound with the molecular formula C6H11Br. It is a derivative of pentene, where a bromine atom is attached to the fifth carbon and a methyl group is attached to the fourth carbon of the pentene chain. This compound is part of the alkene family, characterized by the presence of a carbon-carbon double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentene, 5-bromo-4-methyl- can be synthesized through various methods. One common method involves the bromination of 4-methyl-1-pentene. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of 1-Pentene, 5-bromo-4-methyl- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentene, 5-bromo-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) for dehydrohalogenation.
Major Products:
Substitution: 4-methyl-1-pentanol (when reacted with NaOH).
Addition: 5-bromo-4-methylpentane (when hydrogenated).
Elimination: 4-methyl-1-pentyne (when dehydrohalogenated).
Wissenschaftliche Forschungsanwendungen
1-Pentene, 5-bromo-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated alkenes.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic properties.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and resins
Wirkmechanismus
The mechanism of action of 1-Pentene, 5-bromo-4-methyl- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The double bond in the compound allows it to participate in addition reactions, where electrophiles add across the double bond, leading to the formation of saturated products .
Vergleich Mit ähnlichen Verbindungen
1-Pentene, 5-bromo-: Similar structure but without the methyl group.
4-Methyl-1-pentene: Similar structure but without the bromine atom.
1-Bromo-4-methylpentane: Similar structure but with a single bond instead of a double bond
Uniqueness: 1-Pentene, 5-bromo-4-methyl- is unique due to the presence of both a bromine atom and a methyl group on the pentene chain. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
89490-02-8 |
---|---|
Molekularformel |
C6H11Br |
Molekulargewicht |
163.06 g/mol |
IUPAC-Name |
5-bromo-4-methylpent-1-ene |
InChI |
InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
PNIJDHKXDHFPBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.